molecular formula C22H21NO3 B2873638 N-(4-(furan-3-yl)benzyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034351-06-7

N-(4-(furan-3-yl)benzyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No. B2873638
CAS RN: 2034351-06-7
M. Wt: 347.414
InChI Key: SGWWQLWZUHZVFK-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, also known as FCPR03, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Synthetic Transformations

  • Camps Cyclization : N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides undergo Camps cyclization to form quinolin-4(1H)-ones under specific conditions. This transformation is crucial for synthesizing various heterocyclic compounds with potential pharmaceutical applications (Mochalov et al., 2016).

Biological Activities

  • Antiplasmodial Activities : Certain N-acylated furazan-3-amine derivatives exhibit significant activity against different strains of Plasmodium falciparum, revealing crucial structure–activity relationships. These findings suggest the potential of such compounds in developing new antimalarial drugs (Hermann et al., 2021).

Structural Characterizations

  • X-ray Diffraction Studies : The structural analysis of compounds like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide through X-ray diffraction studies helps understand their molecular conformation, which is crucial for designing compounds with desired chemical and biological properties (Özer et al., 2009).

  • Novel Organizational Motifs : Research on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed a novel π-stack surrounded by a triple helical network of hydrogen bonds, offering insights into new modes of molecular organization (Lightfoot et al., 1999).

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-25-20-5-3-2-4-19(20)22(11-12-22)21(24)23-14-16-6-8-17(9-7-16)18-10-13-26-15-18/h2-10,13,15H,11-12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWWQLWZUHZVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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